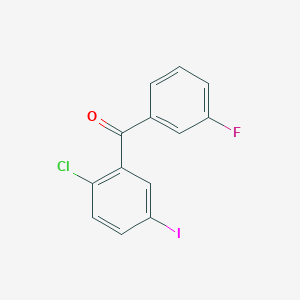
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone is an organic compound with the molecular formula C13H7ClFIO It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone typically involves the reaction of 2-Chloro-5-iodobenzoic acid with 3-Fluorobenzene under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure controlled reactivity and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Mixing and Cooling: Combining the reactants in a solvent and cooling the mixture to the desired temperature.
Catalysis: Adding a palladium catalyst to facilitate the coupling reaction.
Purification: Using techniques like column chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, iodine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carbonyl group (C=O) can participate in oxidation and reduction reactions, leading to the formation of alcohols or carboxylic acids.
Coupling Reactions: The aromatic rings can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new aromatic compounds with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets, influencing its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: Similar structure but with the fluorine atom in a different position.
(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone: Contains an amino group instead of iodine.
2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile: Contains a pyrrole ring instead of a carbonyl group.
Uniqueness
The combination of chlorine, iodine, and fluorine atoms can enhance its chemical stability and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C13H7ClFIO |
|---|---|
Peso molecular |
360.55 g/mol |
Nombre IUPAC |
(2-chloro-5-iodophenyl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClFIO/c14-12-5-4-10(16)7-11(12)13(17)8-2-1-3-9(15)6-8/h1-7H |
Clave InChI |
GGUOCXLOYXUQMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=O)C2=C(C=CC(=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















